![molecular formula C15H15N5O2S3 B3975766 2-(Benzylsulfanyl)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B3975766.png)
2-(Benzylsulfanyl)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-1,3,4-thiadiazole
Descripción general
Descripción
2-(Benzylsulfanyl)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylsulfanyl and imidazolyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of Imidazolyl Group: The imidazolyl group can be attached through nucleophilic substitution reactions involving imidazole derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the imidazolyl moiety can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzylsulfanyl and imidazolyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiadiazoles
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: Potential therapeutic applications due to its unique structural features, which may impart biological activity.
Industry: Use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfanyl)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-1,3,4-thiadiazole would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its functional groups. The sulfur and nitrogen atoms in the thiadiazole ring, as well as the benzylsulfanyl and imidazolyl groups, may play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylsulfanyl)-1,3,4-thiadiazole: Lacks the imidazolyl group but shares the thiadiazole and benzylsulfanyl moieties.
5-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,3,4-thiadiazole: Contains the imidazolyl group but lacks the benzylsulfanyl moiety.
Uniqueness
2-(Benzylsulfanyl)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-YL)ethyl]sulfanyl}-1,3,4-thiadiazole is unique due to the combination of benzylsulfanyl and imidazolyl groups attached to the thiadiazole ring. This unique structure may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S3/c1-11-16-9-13(20(21)22)19(11)7-8-23-14-17-18-15(25-14)24-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAOXYIYAKLMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCSC2=NN=C(S2)SCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


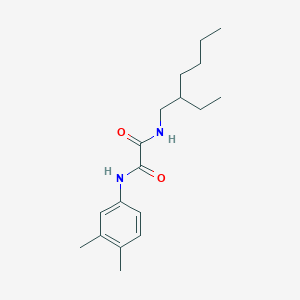
![methyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3975693.png)
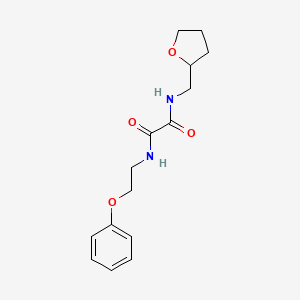
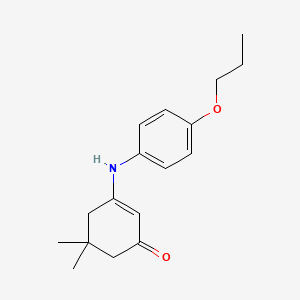
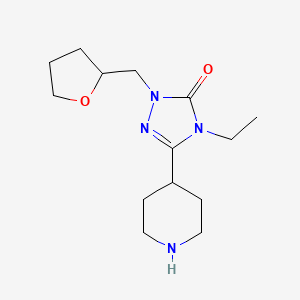
![N-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-FLUOROPHENYL)ETHANEDIAMIDE](/img/structure/B3975734.png)
![N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE](/img/structure/B3975739.png)
![1-allyl-4-{[4-(pyridin-4-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3975743.png)
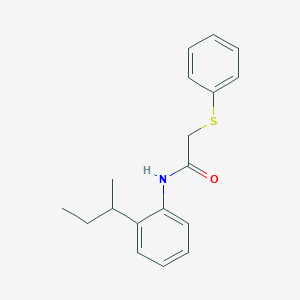
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B3975756.png)

![ethyl oxo{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B3975765.png)
![isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3975773.png)
![4-[2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine](/img/structure/B3975785.png)
